Lipophilicity Advantage of 1,4-Diazepane Scaffold over Piperazine Analog
1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane demonstrates significantly higher lipophilicity compared to its direct piperazine analog, 1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine. The target compound exhibits a calculated logP of 1.08674, whereas the piperazine analog shows a substantially lower logP of 0.042 [1]. This difference of approximately 1.04 log units indicates a roughly 10-fold higher partition coefficient, which can translate to improved membrane permeability and altered pharmacokinetic behavior .
| Evidence Dimension | Calculated logP (Lipophilicity) |
|---|---|
| Target Compound Data | logP = 1.08674 |
| Comparator Or Baseline | 1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine; logP = 0.042 |
| Quantified Difference | ΔlogP = +1.04 (approximately 10-fold higher lipophilicity) |
| Conditions | Calculated logP values from vendor technical datasheets (computational prediction) |
Why This Matters
This higher lipophilicity can be advantageous in projects requiring improved membrane permeability or central nervous system penetration, making it a strategic choice over the more polar piperazine analog.
- [1] Chembase. 1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperazine. Product Page. Retrieved April 2026. View Source
